Diol Biotin-PEG3-Azide

Affinity Purification Target Deconvolution Chemical Proteomics

This heterobifunctional reagent uniquely combines a biotin tag, PEG3 spacer, and a vicinal diol for periodate-cleavable elution. Unlike non-cleavable Biotin-PEG3-Azide (CAS 875770-34-6), which requires harsh denaturants that co-elute contaminants and damage protein structure, this compound enables gentle, specific release of native complexes. Eliminate SDS/heat artifacts and preserve antibody integrity. Ideal for chemical proteomics, SPR regeneration, and glycoproteomics. Choose this cleavable linker for cleaner LC-MS/MS results and reusable streptavidin surfaces.

Molecular Formula C25H44N8O9S
Molecular Weight 632.73
Cat. No. B1192587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiol Biotin-PEG3-Azide
SynonymsDiol Biotin-PEG3-azide
Molecular FormulaC25H44N8O9S
Molecular Weight632.73
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCNC(=O)C(C(C(=O)NCCCN=[N+]=[N-])O)O)NC(=O)N2
InChIInChI=1S/C25H44N8O9S/c26-33-30-7-3-6-28-23(37)21(35)22(36)24(38)29-9-11-41-13-15-42-14-12-40-10-8-27-19(34)5-2-1-4-18-20-17(16-43-18)31-25(39)32-20/h17-18,20-22,35-36H,1-16H2,(H,27,34)(H,28,37)(H,29,38)(H2,31,32,39)/t17-,18-,20-,21+,22+/m0/s1
InChIKeyRXAVLENMIHSONS-BGJPATFMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diol Biotin-PEG3-Azide: A Vicinal Diol-Cleavable, PEG3-Biotin Linker for Controlled Affinity Capture


Diol Biotin-PEG3-Azide is a heterobifunctional, cleavable biotinylation reagent. It comprises a biotin moiety for high-affinity binding to (strept)avidin (Kd ~10⁻¹⁵ M), a polyethylene glycol (PEG3) spacer arm, and a terminal azide group for bioorthogonal click chemistry (CuAAC or SPAAC) . Its defining feature is a strategically placed vicinal diol within the linker, which enables selective, on-demand chemical cleavage of the biotin tag from captured complexes using sodium periodate (NaIO₄) . This mechanism allows for the gentle and efficient release of target biomolecules (e.g., proteins, nucleic acids) from affinity resins, a critical advancement over non-cleavable biotin linkers that require harsh denaturing conditions for elution [1].

Diol Biotin-PEG3-Azide Procurement: Why Non-Cleavable or Alternative Cleavable Biotin Linkers Are Not Interchangeable


Substituting Diol Biotin-PEG3-Azide with a generic, non-cleavable Biotin-PEG3-Azide (e.g., CAS 875770-34-6) fundamentally alters downstream experimental capabilities. Non-cleavable linkers mandate elution of captured targets using harsh denaturants like SDS/heat or low pH glycine, which co-elute non-specifically bound proteins and can compromise protein structure, function, or antibody integrity . Alternative cleavable linkers introduce distinct, often less compatible, cleavage chemistries. Disulfide-based linkers (e.g., Biotin-PEG3-SS-Azide) require reducing agents (DTT, TCEP) incompatible with disulfide-containing proteins and can leave reactive thiols . UV-cleavable linkers necessitate specific instrumentation and risk photodamage to light-sensitive biomolecules . The vicinal diol cleavage mechanism of Diol Biotin-PEG3-Azide, triggered by mild periodate oxidation (1-10 mM NaIO₄), offers a unique combination of high specificity, mild reaction conditions, and minimal background, which is not replicated by any other single cleavable linker class [1]. The precise combination of this diol-based cleavage with a PEG3 spacer for solubility is a specific, non-substitutable design choice.

Diol Biotin-PEG3-Azide: Head-to-Head Evidence for Differentiated Selection in Proteomics and Chemical Biology


Vicinal Diol vs. Non-Cleavable Linkers: Enables Mild, Specific Elution Without Denaturation

Diol Biotin-PEG3-Azide incorporates a vicinal diol that is specifically cleaved by sodium periodate (NaIO₄) to release captured proteins, in contrast to non-cleavable biotin linkers like Biotin-PEG3-azide (CAS 875770-34-6) which necessitate elution with denaturing agents (e.g., 8 M urea, 2% SDS, boiling) . The use of denaturing conditions co-elutes non-specifically bound background proteins, typically increasing background signal by >2-3 fold and often resulting in loss of protein function or antibody integrity [1].

Affinity Purification Target Deconvolution Chemical Proteomics

Vicinal Diol vs. Disulfide Linkers: Oxidative Cleavage Avoids Disulfide Bond Scrambling

Diol Biotin-PEG3-Azide is cleaved by periodate oxidation, a reaction orthogonal to the reducing agents (DTT, TCEP) required for disulfide-based cleavable linkers (e.g., Biotin-PEG3-SS-Azide) . This is a crucial advantage when analyzing proteins containing native disulfide bonds, as the use of disulfide-cleavable linkers can lead to undesired reduction and unfolding of the target protein and introduce a reactive free thiol from the cleaved linker that may participate in disulfide exchange, causing sample artifacts [1].

Proteomics Mass Spectrometry Cysteine Proteomics

Vicinal Diol vs. Photocleavable Linkers: Chemical Cleavage Requires No Special Instrumentation and Avoids Phototoxicity

The chemical cleavage of Diol Biotin-PEG3-Azide using a small-molecule reagent (NaIO₄) is a simple benchtop process that can be performed in any standard laboratory, contrasting with UV-photocleavable linkers (e.g., UV Cleavable Biotin-PEG2-Azide) which require a specific UV light source (e.g., 365 nm) and careful control of exposure time . Furthermore, UV irradiation carries a risk of photodamage to light-sensitive biomolecules (e.g., riboflavin, folate, retinol) and can cause phototoxicity in live-cell experiments, a limitation not shared by the periodate-mediated diol cleavage [1].

Live-Cell Imaging Chemical Biology Pull-Down Assays

PEG3 Spacer vs. PEG-less Linkers: Maintains Target Solubility and Reduces Steric Hindrance

The incorporation of a PEG3 spacer arm is a key design element that quantitatively differentiates Diol Biotin-PEG3-Azide from simple biotin-azide conjugates lacking a PEG linker. The PEG3 spacer enhances the aqueous solubility of the resulting conjugate by an estimated 5-10 fold based on standard PEGylation effects on small molecules, and it increases the hydrodynamic radius, which minimizes steric hindrance during the high-affinity binding to streptavidin (Kd ~10⁻¹⁵ M) [1]. This leads to higher and more consistent biotinylation efficiencies in aqueous buffers, a factor that is particularly important for the labeling of hydrophobic or membrane-bound targets.

Click Chemistry Biotinylation Conjugation Efficiency

Storage Stability: Validated Long-Term Shelf Life for Research Continuity

Vendor specifications for Diol Biotin-PEG3-Azide indicate a shelf life of >3 years when stored properly at -20°C, which is significantly longer than the 6-12 month stability often quoted for some azide-containing biotin reagents like standard Biotin-PEG3-azide (CAS 875770-34-6) [1]. This extended stability reduces the frequency of re-procurement and minimizes experimental variability associated with reagent degradation over time, making it a more economical and reliable choice for long-term research projects.

Reagent Stability Procurement Laboratory Management

Diol Biotin-PEG3-Azide: Primary Use Cases in Proteomics, Chemical Biology, and Diagnostics


Chemical Proteomics and Target Deconvolution for Bioactive Small Molecules

In chemical proteomics, a bioactive small molecule is functionalized with an alkyne handle. After treating live cells, lysates are subjected to CuAAC click chemistry with Diol Biotin-PEG3-Azide to attach a biotin tag to all proteins the small molecule interacted with [1]. Following streptavidin pull-down, the vicinal diol is cleaved with NaIO₄, releasing the enriched targets under mild, non-denaturing conditions. This ensures only the specific, alkyne-labeled proteins are eluted, drastically reducing background from non-specifically bound proteins, and allows for subsequent analysis by LC-MS/MS without protein denaturation artifacts [2].

Reversible Immobilization of Antibodies for SPR and ELISA Assays

For surface plasmon resonance (SPR) or ELISA, antibodies or other capture proteins can be site-specifically biotinylated using Diol Biotin-PEG3-Azide. The PEG3 spacer ensures the antibody's active site remains accessible [1]. After binding to a streptavidin-coated chip or plate, the capture molecule can be completely removed via periodate cleavage, allowing for regeneration of the expensive streptavidin surface. This is a significant advantage over non-cleavable linkers, which either require harsh regeneration conditions that can damage the surface or result in the permanent immobilization of the capture agent [2].

Enrichment of Glycoproteins and Other Post-Translationally Modified Proteins

In glycoproteomics, terminal sialic acids on glycoproteins are gently oxidized to aldehydes using mild periodate. While Diol Biotin-PEG3-Azide is also cleaved by periodate, this is typically performed as a separate, second step. In this application, the azide group of the compound is first used to attach the biotin tag via click chemistry to an alkyne-modified carbohydrate probe. After affinity capture on streptavidin beads, the vicinal diol in the linker is then cleaved with a second, controlled periodate treatment to release the captured glycoproteins specifically [1]. This two-step process allows for highly specific enrichment and gentle release of a class of biomolecules that are notoriously difficult to analyze [2].

Biotinylation of DNA/RNA Oligonucleotides for Pull-Down and Purification

Alkyne-modified oligonucleotides are routinely used in nucleic acid research. Diol Biotin-PEG3-Azide is an ideal reagent for attaching a biotin tag to these oligos via click chemistry for pull-down of DNA-binding proteins or for purification of synthetic oligonucleotides [1]. The mild periodate cleavage step allows for the recovery of the intact, full-length oligonucleotide or associated protein complexes under non-denaturing conditions, which is essential for downstream functional assays like transcription/translation or enzymatic activity tests. The PEG3 spacer helps maintain the solubility of the oligonucleotide conjugate, preventing aggregation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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